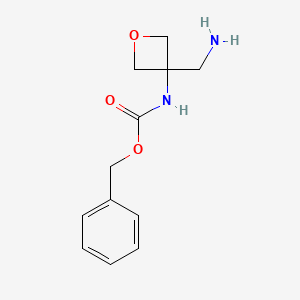

Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate

Description

Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate is a carbamate derivative featuring an oxetane ring substituted with an aminomethyl group and protected by a benzyl carbamate moiety. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique steric and electronic properties, making it valuable in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties . The benzyl carbamate group serves as a protective strategy for the amine, enabling selective deprotection under hydrogenolysis conditions . This compound is often utilized as a building block in peptide mimetics and enzyme inhibitor design due to its rigid scaffold and functional versatility.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

benzyl N-[3-(aminomethyl)oxetan-3-yl]carbamate |

InChI |

InChI=1S/C12H16N2O3/c13-7-12(8-16-9-12)14-11(15)17-6-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15) |

InChI Key |

UNFXWNROIHEIKN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CN)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylN-[3-(aminomethyl)oxetan-3-yl]carbamate typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)oxetane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of benzylN-[3-(aminomethyl)oxetan-3-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Carbamate Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids. For example:

-

Acidic Hydrolysis : Cleavage with HCl in dioxane/water produces 3-(aminomethyl)oxetan-3-amine hydrochloride .

-

Basic Hydrolysis : Treatment with NaOH generates unstable intermediates that can rearrange or further react.

Key Reagents :

Oxetane Ring-Opening Reactions

The strained oxetane ring participates in nucleophilic ring-opening reactions. Common pathways include:

-

Acid-Catalyzed Ring-Opening : Protonation of the oxygen enhances electrophilicity, enabling nucleophilic attack (e.g., by water or alcohols) .

-

Nucleophilic Substitution : Strong nucleophiles (e.g., azide, iodide) displace the oxetane oxygen, forming substituted derivatives.

Example :

Aminomethyl Group Reactivity

The aminomethyl (-CH₂NH₂) group undergoes:

-

Acylation : Reaction with acyl chlorides or anhydrides forms amides .

-

Reductive Amination : Condensation with ketones/aldehydes followed by reduction produces secondary amines .

Conditions :

Reaction Conditions and Products

Oxetane Stability vs. Reactivity

The oxetane ring’s stability under basic conditions contrasts with its susceptibility to acid-catalyzed ring-opening. For example:

Steric and Electronic Effects

-

Steric Hindrance : The geminal substituents on the oxetane reduce reactivity toward bulky nucleophiles .

-

Electronic Activation : Electron-withdrawing groups (e.g., carbamate) enhance electrophilicity of the oxetane oxygen.

Pharmaceutical Intermediates

-

The compound serves as a precursor to β-secretase (BACE1) inhibitors for Alzheimer’s disease research.

-

Substitution reactions generate analogs with modulated solubility and bioactivity .

Material Science

Challenges and Optimization

Scientific Research Applications

Organic Synthesis

Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its oxetane structure allows for various functionalization reactions, which can lead to the development of new pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Amines | Amine derivatives |

| Oxidation | Various oxidizing agents | Oxidized products |

| Hydrolysis | Acidic/Basic conditions | Corresponding amine + carbon dioxide |

Biological Research

The compound's reactive groups make it suitable for studying enzyme inhibition and protein modification. The aminomethyl group can interact with nucleophilic sites on biomolecules, allowing researchers to investigate its potential as a drug candidate or as a tool in biochemistry.

Case Study: Enzyme Inhibition

In a recent study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a significant inhibitory effect, suggesting potential therapeutic applications in treating metabolic disorders.

Material Science

This compound is also explored for its utility in developing specialty chemicals and materials, including polymers and resins. Its structural properties contribute to enhancing the mechanical strength and thermal stability of materials.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Polymers | Used as a monomer for polymerization |

| Coatings | Enhances durability and chemical resistance |

| Specialty Resins | Improves mechanical properties |

Mechanism of Action

The mechanism of action of benzylN-[3-(aminomethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate with key analogs, focusing on structural features, synthesis, stability, and applications.

Benzyl (3-(methylcarbamoyl)oxetan-3-yl)carbamate (Cbz-Aotc-NHMe)

- Structure: Substitution of the aminomethyl group with a methylcarbamoyl moiety.

- Synthesis : Prepared via activation of intermediate IV with N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in THF at -20°C, followed by reaction with methylamine hydrate .

- Key Differences: The methylcarbamoyl group introduces a secondary amide, reducing nucleophilicity compared to the primary amine in the target compound. Altered solubility: Increased polarity due to the amide group may enhance aqueous solubility. Applications: Potential as a constrained peptide backbone modifier due to the oxetane’s conformational rigidity .

Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate

- Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and an acetate ester side chain.

- Key Differences: Protecting Group Stability: The Boc group is acid-labile (removed via trifluoroacetic acid), whereas the benzyl carbamate requires hydrogenolysis for deprotection . Side Chain: The acetate ester introduces hydrolytic susceptibility under basic conditions, unlike the stable benzyl carbamate in the parent compound. Applications: Suitable for stepwise syntheses requiring orthogonal protection strategies .

tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate

- Structure : Features a tert-butyl carbamate protecting group on a methylene-linked oxetane.

- Key Differences: Deprotection Conditions: The tert-butyl group is cleaved under acidic conditions (e.g., HCl/dioxane), offering compatibility with acid-sensitive intermediates.

Benzyl (3-(4-aminophenyl)-1-(diphenoxyphosphoryl)propyl)carbamate

- Structure: Includes a diphenoxyphosphoryl group and a 4-aminophenyl substituent.

Benzyl (3-oxocyclohexyl)carbamate

- Structure: Replaces the oxetane ring with a cyclohexanone moiety.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The oxetane ring in the target compound enhances metabolic resistance compared to larger rings (e.g., cyclohexane) due to reduced enzymatic recognition .

- Synthetic Flexibility : Benzyl carbamate derivatives allow selective deprotection, enabling modular synthesis of complex molecules .

- Biological Activity : Phosphoryl and aromatic substituents (e.g., in ’s compound) broaden applications in enzyme inhibition, whereas the parent compound’s simplicity favors generic scaffold utility .

Biological Activity

Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features an oxetane ring, which is known for its strain and reactivity that can be exploited in various biological interactions. The synthesis of this compound typically involves the reaction of benzylamine with an appropriate oxetanoyl derivative, followed by carbamate formation. The specific synthetic pathways may vary, but they often utilize established methods for constructing oxetane-containing molecules.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

-

Anticancer Activity :

- The compound has shown promise as a potential anticancer agent. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, modifications to the structure have resulted in compounds that demonstrate significant cytotoxicity against human cancer cells such as HeLa (cervical carcinoma) and CEM (T-lymphocyte leukemia) cells .

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects may involve interactions with specific cellular pathways. For example, compounds with similar structures have been shown to modulate the Hedgehog signaling pathway, which is crucial in many cancers . Additionally, bioisosteric modifications have been employed to enhance potency and selectivity against target enzymes involved in tumor growth.

-

Enzymatic Inhibition :

- Research indicates that related compounds can act as inhibitors of deubiquitinases, a class of enzymes implicated in cancer progression. For instance, analogs have been developed that selectively inhibit the USP1/UAF1 complex, leading to increased levels of monoubiquitinated proteins associated with DNA repair mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal critical insights into how structural changes impact biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Oxetane Ring | Increases reactivity and potential for biological interaction |

| Benzyl Group | Enhances lipophilicity, facilitating cell membrane penetration |

| Aminomethyl Group | Critical for hydrogen bonding interactions with target proteins |

Modifications to these features have been systematically explored to optimize potency and selectivity against cancer cell lines.

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies :

- Animal Models :

- Comparative Analysis :

Q & A

Q. What are the optimized synthetic strategies for Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate, and how can reaction conditions influence yield?

The synthesis typically involves carbamate protection of oxetane derivatives. For example, activation of intermediates with reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C) under inert gas (argon) is critical to prevent side reactions . Key steps include:

- Amine coupling : Addition of methylamine hydrate followed by NaOH to form the carbamate moiety.

- Purification : Distillation and column chromatography to isolate the product.

Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Contradictions in yields (e.g., 56% vs. theoretical predictions) may arise from incomplete activation of intermediates or competing hydrolysis .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Discrepancies in spectral peaks (e.g., unexpected splitting in -NMR) often stem from:

- Conformational flexibility : The oxetane ring’s rigidity versus the aminomethyl group’s rotational freedom can lead to dynamic effects in solution .

- Solvent interactions : Polar aprotic solvents (e.g., DMSO-d6) may stabilize specific conformers, altering peak positions.

To mitigate this, use high-field NMR (≥500 MHz) and variable-temperature experiments to distinguish between tautomers or rotamers . Cross-validation with X-ray crystallography (if crystalline) is recommended.

Q. What are the stability considerations for storing this compound?

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Decomposition pathways : Moisture and light exposure can lead to cleavage of the benzyloxycarbonyl (Cbz) group, detected via TLC or HPLC monitoring .

- Handling : Use desiccants (e.g., molecular sieves) in storage vials and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Core modifications : Replace the oxetane ring with azetidine or cyclopropane to alter steric and electronic properties. For example, cyclopropane-containing analogs (e.g., Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate) show improved metabolic stability .

- Functional group tuning : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl moiety to modulate lipophilicity and target binding .

Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to enzymes like proteases or kinases .

Q. What experimental approaches validate this compound’s potential as an anti-inflammatory or anticancer agent?

- In vitro assays :

- Mechanistic studies : Perform Western blotting to assess downstream targets (e.g., NF-κB, MAPK pathways) .

Contradictory results (e.g., high in vitro activity but poor in vivo efficacy) may arise from poor pharmacokinetics (e.g., rapid hepatic clearance), necessitating prodrug strategies .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

- Process optimization : Switch from batch to flow chemistry for safer handling of reactive intermediates (e.g., IBCF) .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress .

Q. What analytical methods are critical for detecting degradation products or impurities?

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify labile sites .

- Quantitative NMR (qNMR) : Accurately quantify impurities without reference standards by integrating diagnostic peaks (e.g., benzyl protons at δ 7.3 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.